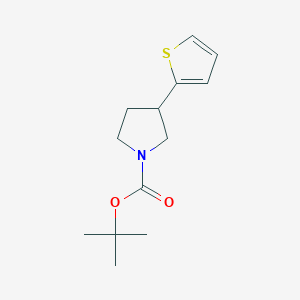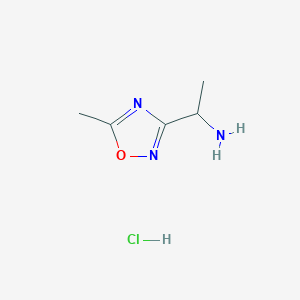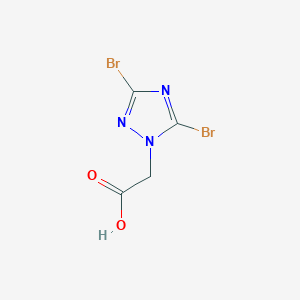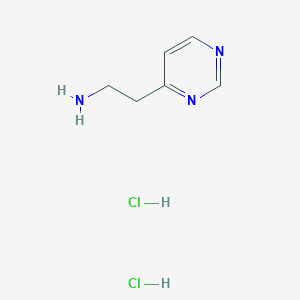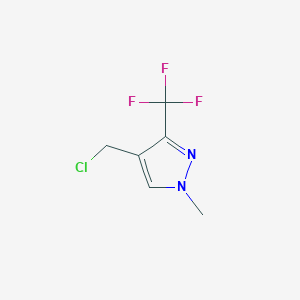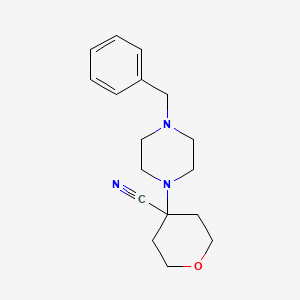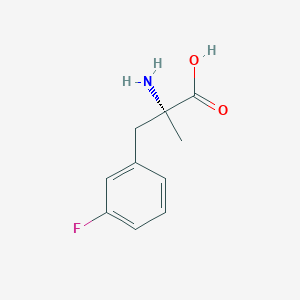
alpha-Methyl-D-3-fluorophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .Molecular Structure Analysis
The this compound molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of this compound are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .Scientific Research Applications
Fluorine NMR Studies in Hemoglobin : Fluorine NMR studies of cyanomethemoglobin prepared from hemoglobin isolated from rabbits on a diet containing DL-p-fluorophenylalanine showed that substitution occurs randomly at all phenylalanine positions of alpha- and beta-globin chains. This study aids in understanding the structural dynamics of hemoglobin (Gerig, Klinkenborg, & Nieman, 1983).
3-Deoxy-D-Arabinoheptulosonate-7-Phosphate Synthetase Studies : Structural analogues of phenylalanine, including fluorophenylalanine, showed varied degrees of inhibition on 3-deoxy-D-arabinoheptulosonate-7-phosphate synthetase(phe) activity in Escherichia coli K12. This research contributes to the understanding of enzyme inhibition and structure-activity relationships (Simpson & Davidson, 1976).
Cerebral Protein Synthesis Studies : Fluorine-18-labeled isomers of l-fluorophenylalanine were used in experiments with Mongolian gerbil brain to demonstrate their incorporation into proteins, offering insights into cerebral protein synthesis and potential applications in PET imaging for studying brain function (Bodsch et al., 1988).
Studies on Genetically Encoded Fluorescent Amino Acids : The incorporation of dansylalanine, a fluorescent amino acid, in Saccharomyces cerevisiae, was studied using an amber nonsense codon. This research showcases the potential for using fluorinated amino acids in studying protein structure and dynamics (Summerer et al., 2006).
Interaction with Organic Anion Transporter 1 : Halogenated tyrosine/phenylalanine derivatives, including 3-fluoro-α-methyl-l-tyrosine, were studied for their interaction with organic anion transporter OAT1 in renal handling. This research is significant for the development of tumor imaging probes and targeted alpha therapy (Jin et al., 2020).
19F NMR Studies on Cyclic AMP Receptor Protein : The incorporation of 3-fluorophenylalanine in the cyclic AMP receptor protein from Escherichia coli was studied using 19F NMR. This research provided insights into cAMP-induced conformational changes in proteins (Hinds, King, & Feeney, 1992).
Mechanism of Action
Target of Action
Alpha-Methyl-D-3-Fluorophenylalanine is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been found to play an important role as potential enzyme inhibitors . They interact with various enzymes in the body, modulating their activity and influencing biochemical pathways .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of the compound with its targets, leading to changes in their activity .
Biochemical Pathways
Fluorinated phenylalanines, including this compound, can influence various biochemical pathways. They have been found to affect protein folding, protein-protein interactions, and ribosomal translation . These changes can have downstream effects on various cellular processes .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives . This could potentially enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as an enzyme inhibitor . By modulating enzyme activity, it could influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-D-3-fluorophenylalanine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation . The incorporation of this compound into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound also acts as a potential enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The incorporation of this compound into proteins can alter their stability and activity, impacting cellular processes such as protein folding and protein-protein interactions . Additionally, this compound has been studied for its potential therapeutic effects on tumor cells, where it may affect cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can modulate the activity of enzymes by acting as an inhibitor, thereby affecting metabolic pathways and cellular processes . The incorporation of this compound into proteins can also influence their conformation and stability, leading to changes in their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its degradation can occur under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where this compound can impact protein stability and activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the impact of this compound on cellular processes and metabolic pathways changes significantly with varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The incorporation of this compound into proteins can also impact their stability and activity, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across biological barriers, such as the blood-brain barrier, via the L-type amino acid transporter 1 (LAT1) . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
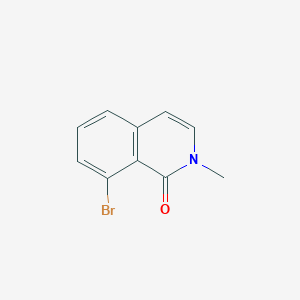

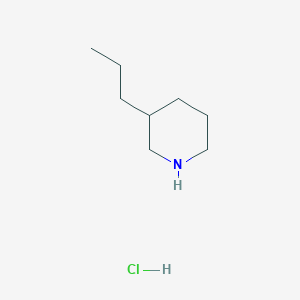

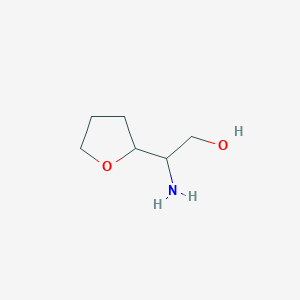
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
